
3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, other names or identifiers, and a brief overview of the compound’s known uses or significance.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Selective Receptor Antagonism
3-Hydroxy-quinazoline-2,4-dione derivatives, which share a structural similarity to the specified compound, have been reported to exhibit selective antagonism for Gly/NMDA and AMPA receptors. These compounds, including those with chlorinated benzofused moieties, show promise as selective Gly/NMDA antagonists, while derivatives with a 6-(1,2,4-triazol-4-yl) group target AMPA receptors (Colotta et al., 2004).
Antitumor Activities
Novel bioactive 1,2,4-oxadiazole analogs, which are structurally related, have been synthesized and tested for antitumor activity against a range of cell lines. These compounds have shown promising results in inhibiting tumor growth, suggesting potential applications in cancer research (Maftei et al., 2013).
AMPA and Kainate Receptor Selective Antagonists
Studies have also explored 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives as potential AMPA and kainate receptor antagonists. These studies have shown that modifications of the quinazoline scaffold can result in compounds with high affinity and selectivity towards these receptors, which could be relevant for neurological research (Colotta et al., 2006).
Molecular Docking and Inhibitory Activities
There has been research on compounds with structural features similar to the specified compound, particularly in terms of molecular docking and inhibitory activities against specific proteins like SHP2. These compounds have demonstrated potential in inhibiting SHP2 protein, which could have implications in the study of various diseases (Wu et al., 2022).
Antibacterial and Antifungal Activities
Related compounds, including quinazoline-4(3H)-ones with oxadiazole moieties, have been synthesized and tested for their antibacterial and antifungal properties. These studies have highlighted the potential of such compounds in developing new antimicrobial agents (Gupta et al., 2008).
Antimalarial Applications
Hybrid molecules featuring quinazolin-2,4-dione scaffolds have been synthesized and assessed for antimalarial activity. In silico molecular docking studies have been conducted to evaluate their potential as inhibitors against malaria, showcasing another important area of application for these compounds (Abdelmonsef et al., 2020).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been fully explored.
properties
CAS RN |
1207016-51-0 |
|---|---|
Product Name |
3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C24H17ClN4O3 |
Molecular Weight |
444.88 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c1-14-4-2-3-5-18(14)21-27-22(32-28-21)16-8-11-19-20(12-16)26-24(31)29(23(19)30)13-15-6-9-17(25)10-7-15/h2-12H,13H2,1H3,(H,26,31) |
InChI Key |
QSTJWTQJWCSDSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



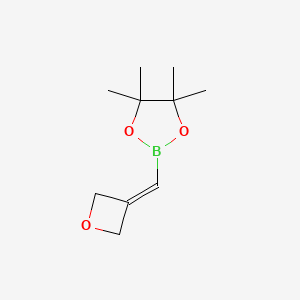
![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2833092.png)
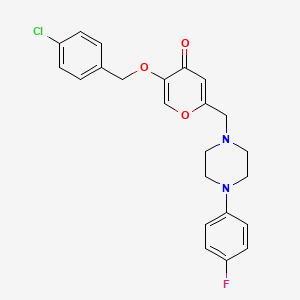
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2833095.png)
![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B2833096.png)
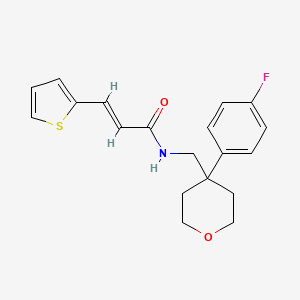
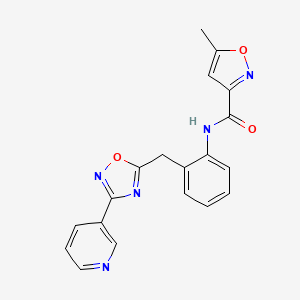
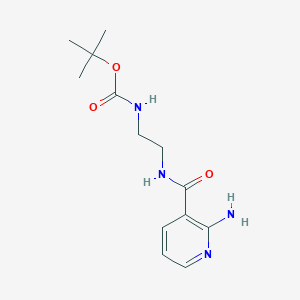
![Ethyl 2-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2833104.png)
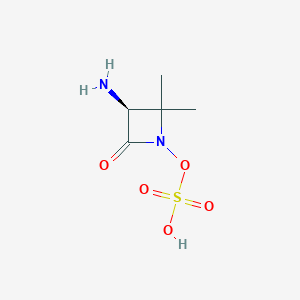
![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)
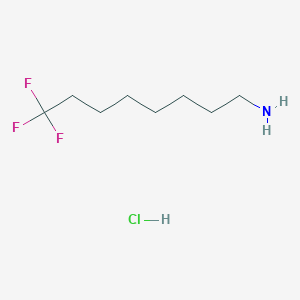
![N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2833111.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833114.png)